5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one: is a complex organic compound that belongs to the thiazolo[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as diethoxyphenyl and methylthioxo
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of trifluoroacetic acid as a catalyst and methanol as a solvent has been reported .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways .
Medicine
Medicinal chemistry has explored this compound for its potential therapeutic applications. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and electroluminescent devices .
Mechanism of Action
The mechanism of action of 5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as cancer cell apoptosis or bacterial growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole-pyrimidine structure and exhibit comparable chemical reactivity and applications.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also used as enzyme inhibitors and have been studied for their anticancer properties.
Uniqueness
What sets 5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one apart is its specific functional groups, which confer unique chemical properties and biological activities. The presence of diethoxyphenyl and methylthioxo groups enhances its solubility, stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C16H17N3O3S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-methyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H17N3O3S2/c1-4-21-10-7-6-9(8-11(10)22-5-2)13-17-14-12(15(20)18-13)24-16(23)19(14)3/h6-8H,4-5H2,1-3H3,(H,17,18,20) |
InChI Key |
VDJVATQZXVQMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3C)OCC |
Origin of Product |
United States |
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